Cabergoline diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

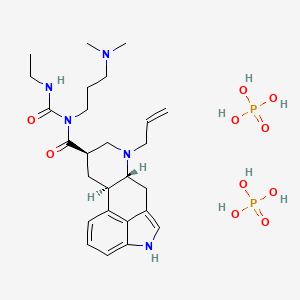

An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.

Applications De Recherche Scientifique

Treatment of Hyperprolactinemia

Cabergoline is the first-line treatment for hyperprolactinemia due to its efficacy and tolerability. A study involving 455 patients demonstrated that cabergoline normalized prolactin levels in 86% of cases, with significant tumor shrinkage observed in patients with prolactinomas.

| Parameter | Results |

|---|---|

| Normalization of PRL Levels | 86% |

| Tumor Shrinkage | 67% |

| Side Effects | 13% (3.9% discontinued therapy) |

The median starting dose was 1.0 mg/week, which could be adjusted based on patient response .

Neuroprotective Effects

Research indicates that cabergoline possesses neuroprotective properties, particularly in conditions characterized by oxidative stress, such as neurodegenerative diseases. A study showed that cabergoline pretreatment significantly reduced neuronal death induced by oxidative agents like hydrogen peroxide.

| Experimental Condition | Cell Viability (%) |

|---|---|

| Control | 100% |

| H2O2 Treatment | <50% |

| Cabergoline + H2O2 | Significant dose-dependent increase |

This suggests potential applications in treating diseases like Parkinson's disease by mitigating oxidative damage to neurons .

Management of Cushing's Disease

Cabergoline has also been investigated for its effectiveness in managing Cushing's disease. Its ability to lower cortisol levels can provide symptomatic relief and improve quality of life for affected patients. In clinical settings, cabergoline has shown promise in reducing cortisol secretion and improving metabolic parameters .

Obesity and Metabolic Disorders

Emerging studies suggest that cabergoline may have applications in obesity management by modulating serum prolactin levels and influencing metabolic pathways. An intranasal formulation demonstrated reductions in body weight and adipose tissue mass in animal models, indicating a potential role in obesity treatment .

Lactation Inhibition

Cabergoline is utilized to inhibit lactation in specific clinical scenarios, such as stillbirth or abortion. A retrospective study highlighted its use in preventing lactation while considering the safety profile for mothers with underlying health conditions .

Case Study 1: Hyperprolactinemia Management

A cohort of 30 female patients with hyperprolactinemia treated with cabergoline reported normalization of prolactin levels within six weeks of starting therapy. The treatment was well-tolerated, with only a few experiencing mild side effects like nausea .

Case Study 2: Neuroprotection

In a laboratory setting, cultured cortical neurons were treated with cabergoline before exposure to oxidative stressors. Results indicated that cabergoline significantly preserved cell viability compared to controls, suggesting its potential utility in neurodegenerative disease management .

Case Study 3: Cushing's Disease

A patient with Cushing's disease showed marked improvement after initiating cabergoline therapy, with a notable reduction in cortisol levels and associated symptoms over three months .

Propriétés

Numéro CAS |

85329-89-1 |

|---|---|

Formule moléculaire |

C26H43N5O10P2 |

Poids moléculaire |

647.6 g/mol |

Nom IUPAC |

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |

InChI |

InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1 |

Clé InChI |

QCSYJICXNUHBML-CGCNXJRXSA-N |

SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |

SMILES isomérique |

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |

SMILES canonique |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |

Numéros CAS associés |

81409-90-7 (Parent) |

Synonymes |

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea 1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate Cabaser Cabaseril cabergoline cabergoline diphosphate Dostinex FCE 21336 FCE-21336 Galastop |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.